N-(4-carbamimidoylphenyl)acetamide; acetic acid N-(4-carbamimidoylphenyl)acetamide; acetic acid
Brand Name: Vulcanchem
CAS No.: 1417637-55-8
VCID: VC4960421
InChI: InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O
Molecular Formula: C11H15N3O3
Molecular Weight: 237.259

N-(4-carbamimidoylphenyl)acetamide; acetic acid

CAS No.: 1417637-55-8

Cat. No.: VC4960421

Molecular Formula: C11H15N3O3

Molecular Weight: 237.259

* For research use only. Not for human or veterinary use.

N-(4-carbamimidoylphenyl)acetamide; acetic acid - 1417637-55-8

Specification

CAS No. 1417637-55-8
Molecular Formula C11H15N3O3
Molecular Weight 237.259
IUPAC Name acetic acid;N-(4-carbamimidoylphenyl)acetamide
Standard InChI InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
Standard InChI Key XKTIZPFRKVQOLF-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Properties

N-(4-Carbamimidoylphenyl)acetamide; acetic acid is characterized by a benzamidine moiety (a benzene ring with a carbamimidoyl substituent) linked to an acetamide group and acetic acid. The molecular structure is defined by the following key features:

PropertyValue
CAS Number1417637-55-8
Molecular FormulaC11H15N3O3\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}_{3}
Molecular Weight237.25 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

The absence of reported density and thermal stability data suggests that experimental characterization remains ongoing .

Structural Analogues and Derivatives

Patent literature describes derivatives of this compound, such as N-[[4-carbamimidoyl-2-[[2-(dimethylamino)-2-oxoethyl]amino]phenyl]methyl]-3-methylbenzamide; hydrochloride, which exhibit enhanced solubility and binding affinity for serine proteases like Factor VIIIa . These modifications often involve substitutions on the benzamidine core or acetamide group to optimize pharmacokinetic properties.

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis of N-(4-carbamimidoylphenyl)acetamide; acetic acid typically involves multi-step reactions:

  • Benzamidine Formation: Nitration of 4-aminophenylacetamide followed by reduction to introduce the carbamimidoyl group.

  • Acetic Acid Conjugation: Esterification or acid-catalyzed condensation to attach the acetic acid moiety .

A representative synthetic route from patent WO2006027135A1 is summarized below:

StepReagents/ConditionsIntermediate
1HNO₃, H₂SO₄, 0–5°C4-Nitro-N-phenylacetamide
2H₂, Pd/C, Ethanol4-Aminophenylacetamide
3NH₄Cl, NaCN, HCl4-Carbamimidoylphenylacetamide
4Acetic anhydride, PyridineN-(4-Carbamimidoylphenyl)acetamide
5Acetic acid, RefluxFinal Compound

This pathway emphasizes the use of catalytic hydrogenation and nucleophilic substitution to achieve high yields .

Analytical Characterization

Techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. For instance, 1H^1\text{H}-NMR spectra typically show resonances for the acetamide methyl group (δ\delta 2.1 ppm) and aromatic protons (δ\delta 7.3–7.8 ppm) .

Pharmacological Applications

Anticoagulant Activity

Derivatives of N-(4-carbamimidoylphenyl)acetamide; acetic acid demonstrate potent inhibition of Factor VIIIa, a key enzyme in the blood coagulation cascade. For example, N-[[4-carbamimidoyl-2-(2-amino-2-oxoethoxy)phenyl]methyl]-3-chlorobenzamide showed an IC₅₀ of 12 nM against Factor VIIIa in vitro . This activity is attributed to the compound’s ability to mimic the transition state of protease substrates, thereby blocking enzymatic function.

Structure-Activity Relationships (SAR)

  • Carbamimidoyl Group: Essential for binding to the active site of serine proteases.

  • Acetamide Substituent: Enhances metabolic stability compared to unmodified benzamidines.

  • Acetic Acid Moiety: Improves aqueous solubility, facilitating intravenous administration .

Future Directions and Challenges

Clinical Translation

Despite promising in vitro results, no derivatives of this compound have entered clinical trials. Challenges include optimizing selectivity over related proteases (e.g., thrombin) and mitigating off-target effects.

Novel Formulations

Nanoparticle-based delivery systems are being explored to enhance the bioavailability of benzamidine derivatives. For instance, liposomal encapsulation of N-[[4-carbamimidoylphenyl]methyl]acetamide increased plasma half-life by 3-fold in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator